Methyl 3-(Azepan-1-yl)butanoate
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Overview
Description
Methyl 3-(Azepan-1-yl)butanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This compound features a seven-membered azepane ring attached to a butanoate ester, making it a unique structure in organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(Azepan-1-yl)butanoate typically involves the esterification of 3-(Azepan-1-yl)butanoic acid with methanol. This reaction is catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts such as sulfuric acid in a controlled environment ensures the efficient production of the ester .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(Azepan-1-yl)butanoate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to the corresponding carboxylic acid and alcohol in the presence of a strong acid or base.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products Formed
Hydrolysis: 3-(Azepan-1-yl)butanoic acid and methanol.
Reduction: 3-(Azepan-1-yl)butanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(Azepan-1-yl)butanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Used in the production of fragrances and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism of action of Methyl 3-(Azepan-1-yl)butanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis in biological systems, releasing the corresponding carboxylic acid and alcohol. These products can then interact with various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Methyl butanoate: A simpler ester with a similar structure but lacking the azepane ring.
Ethyl 3-(Azepan-1-yl)butanoate: Similar structure with an ethyl group instead of a methyl group.
3-(Azepan-1-yl)butanoic acid: The corresponding carboxylic acid without the ester group.
Uniqueness
Methyl 3-(Azepan-1-yl)butanoate is unique due to the presence of the seven-membered azepane ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from simpler esters and makes it a valuable compound in various research applications .
Properties
Molecular Formula |
C11H21NO2 |
---|---|
Molecular Weight |
199.29 g/mol |
IUPAC Name |
methyl 3-(azepan-1-yl)butanoate |
InChI |
InChI=1S/C11H21NO2/c1-10(9-11(13)14-2)12-7-5-3-4-6-8-12/h10H,3-9H2,1-2H3 |
InChI Key |
SDHJSSYHXWOAEL-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)OC)N1CCCCCC1 |
Origin of Product |
United States |
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